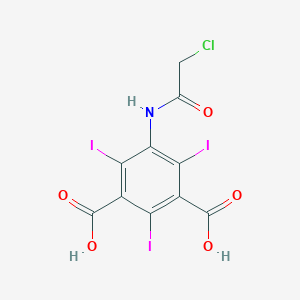
5-(2-クロロアセトアミド)-2,4,6-トリヨードイソフタル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of three iodine atoms and a chloroacetyl group, which contribute to its distinct chemical behavior and reactivity.
科学的研究の応用
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential use in drug development and molecular imaging.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
Target of Action
The primary target of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
The compound interacts with its target by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels . As a result, it blocks the generation and conduction of nerve impulses .
Biochemical Pathways
The compound’s action on sodium ion channels disrupts the normal flow of ions, which in turn affects various biochemical pathways. The primary pathway affected is the generation and conduction of nerve impulses . The downstream effects of this disruption include a decrease in the excitability of nerve membranes .
Pharmacokinetics
It is known that the compound is readily soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the reversible blocking of the generation and conduction of sensory nerve impulses . This leads to a temporary elimination of local sensation, particularly pain . This makes the compound useful in local surgical operations and treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid typically involves the chloroacetylation of amino compounds. One efficient method includes the use of chloroacetyl chloride in phosphate buffer, which allows for the selective N-chloroacetylation of amino compounds under mild conditions . This method is eco-friendly, easily scalable, and robust, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloroacetylation reactions, where the reaction conditions are optimized to ensure high yields and purity. The use of metal-free bio-compatible conditions is preferred to minimize environmental impact and ensure the safety of the production process .
化学反応の分析
Types of Reactions
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, various nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chloroacetamides and other derivatives, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
5-Amino-2,4,6-triiodoisophthalic acid: Another compound with three iodine atoms, used in similar applications.
N-chloroacetamides: A class of compounds with similar chloroacetyl groups, used in various chemical and biological studies.
Uniqueness
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is unique due to its combination of iodine atoms and a chloroacetyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity.
特性
IUPAC Name |
5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGVYOIJLROJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClI3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
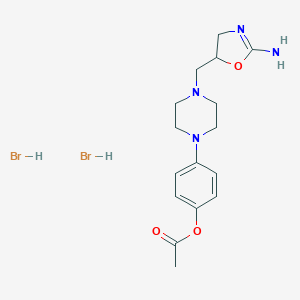
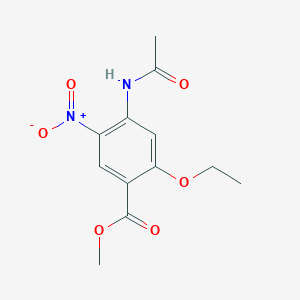
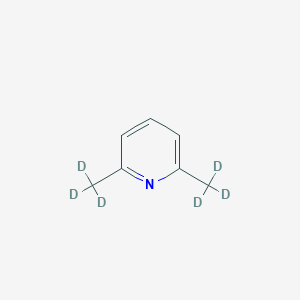
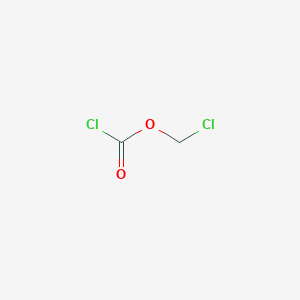
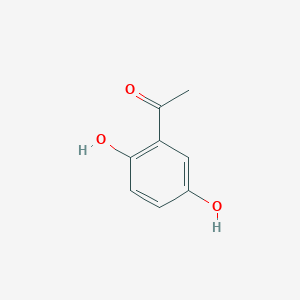

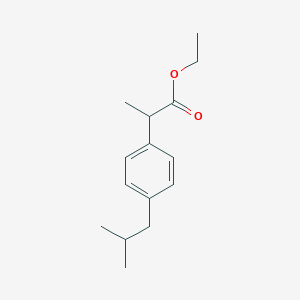
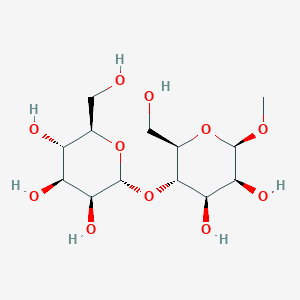
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)



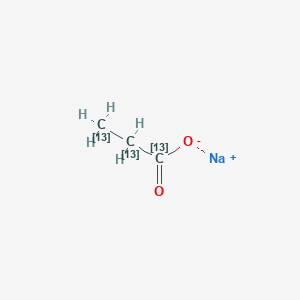
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
